N1,N4-Di-p-tolylbenzene-1,4-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C20H20N2 |

|---|---|

Molecular Weight |

288.4 g/mol |

IUPAC Name |

1-N,4-N-bis(4-methylphenyl)benzene-1,4-diamine |

InChI |

InChI=1S/C20H20N2/c1-15-3-7-17(8-4-15)21-19-11-13-20(14-12-19)22-18-9-5-16(2)6-10-18/h3-14,21-22H,1-2H3 |

InChI Key |

JBMMSVXRQPXCGP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=CC=C(C=C3)C |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to N1,N4-Di-p-tolylbenzene-1,4-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N1,N4-Di-p-tolylbenzene-1,4-diamine, a chemical compound with significant applications in materials science. This document details its chemical identity, physical and chemical properties, a general synthesis protocol, and its mechanism of action as an antioxidant.

Chemical Identity

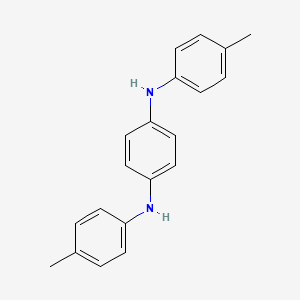

This compound, also known as N,N'-bis(4-methylphenyl)benzene-1,4-diamine, is an aromatic amine. Its chemical structure consists of a central benzene ring substituted with two amino groups at the para (1 and 4) positions, with each nitrogen atom further substituted with a p-tolyl (4-methylphenyl) group.

CAS Number: 27417-40-9

Synonyms:

-

N,N'-Bis(methylphenyl)-1,4-benzenediamine

-

N,N'-Ditolyl-p-phenylenediamine

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the tables below.

Table 1: General Properties

| Property | Value |

| Molecular Formula | C20H20N2 |

| Molecular Weight | 288.39 g/mol |

| Appearance | Dark brown solid |

Table 2: Calculated and Experimental Properties

| Property | Value | Source |

| Melting Point | 183.5-185.5 °C | --INVALID-LINK-- |

| Boiling Point | 475.4 °C at 760 mmHg | --INVALID-LINK-- |

| Density | 1.135 g/cm³ | --INVALID-LINK-- |

| Flash Point | 301.9 °C | --INVALID-LINK-- |

| Vapor Pressure | 3.32E-09 mmHg at 25°C | --INVALID-LINK-- |

| Refractive Index | 1.667 | --INVALID-LINK-- |

| Solubility | Insoluble in water; Soluble in acetone (slightly), benzene (very slightly), chloroform (slightly), and DMSO (very slightly). | --INVALID-LINK-- |

Experimental Protocols: Synthesis

General Protocol for Buchwald-Hartwig Amination:

This protocol is a general guideline and requires optimization for specific substrates. All procedures should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.

Materials:

-

1,4-Dihalobenzene (e.g., 1,4-dibromobenzene or 1,4-diiodobenzene)

-

p-Toluidine (2 equivalents)

-

Palladium precursor (e.g., Pd2(dba)3 or Pd(OAc)2)

-

Phosphine ligand (e.g., XPhos, SPhos, or BINAP)

-

Base (e.g., NaOtBu, K2CO3, or Cs2CO3)

-

Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precursor, phosphine ligand, and base.

-

Evacuate and backfill the flask with an inert gas (this cycle should be repeated three times).

-

Add the 1,4-dihalobenzene and p-toluidine to the flask.

-

Add the anhydrous solvent via a syringe.

-

Heat the reaction mixture to the appropriate temperature (typically between 80-110 °C) with vigorous stirring.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and subjected to a standard workup procedure, which may include filtration, extraction, and purification by column chromatography.

A potential alternative synthetic route could involve the condensation reaction of 1,4-phenylenediamine with p-tolualdehyde to form a diimine, followed by reduction to the target diamine.

Applications and Mechanism of Action

This compound is primarily utilized as a potent antioxidant, particularly in the rubber and polymer industries. Its function is to protect materials from degradation caused by oxidation.

Antioxidant Mechanism:

The antioxidant activity of this compound stems from its ability to act as a radical scavenger. The nitrogen atoms in the diamine can donate a hydrogen atom to reactive free radicals (R•), thereby neutralizing them and preventing them from initiating or propagating degradation chain reactions. Upon donating a hydrogen atom, the diamine itself becomes a resonance-stabilized radical, which is significantly less reactive than the initial free radical.

Below is a diagram illustrating the proposed antioxidant mechanism.

Caption: Antioxidant mechanism of this compound.

As illustrated, the diamine (AH) intercepts a free radical (R•), leading to the formation of a stable, non-reactive molecule (RH) and a resonance-stabilized diamine radical (A•). This process effectively terminates the oxidative chain reaction.

Safety and Handling

Detailed toxicological data for this compound is not extensively documented. As with any chemical compound, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a summary of the available information on this compound. For further in-depth research, consulting the primary literature and specialized chemical databases is recommended.

An In-depth Technical Guide to the Physicochemical Properties of N1,N4-Di-p-tolylbenzene-1,4-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of N1,N4-Di-p-tolylbenzene-1,4-diamine. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and established experimental methodologies.

Core Physicochemical Properties

This compound, a symmetrical aromatic diamine, possesses properties that make it a compound of interest in materials science, particularly in the field of organic electronics. A summary of its key physicochemical data is presented below.

| Property | Value | Source |

| CAS Number | 620-91-7 | Internal Data |

| Molecular Formula | C₂₀H₂₀N₂ | [1] |

| Molecular Weight | 288.39 g/mol | [1] |

| Melting Point | 182 °C | [1] |

| Boiling Point (Predicted) | 487.6 ± 25.0 °C | [1] |

| Density (Predicted) | 1.135 ± 0.06 g/cm³ | [1] |

Solubility Profile

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, the solubility of structurally similar N,N'-diaryl-p-phenylenediamines provides valuable insight. Generally, these compounds exhibit low solubility in water due to their hydrophobic aromatic structures.[2] They are, however, more soluble in common organic solvents.

A qualitative summary of expected solubility is as follows:

| Solvent Class | Expected Solubility |

| Polar Aprotic Solvents | (e.g., Dimethylformamide, Dimethyl Sulfoxide) |

| Chlorinated Solvents | (e.g., Dichloromethane, Chloroform) |

| Aromatic Hydrocarbons | (e.g., Toluene, Xylene) |

| Ethers | (e.g., Tetrahydrofuran, Diethyl ether) |

| Alcohols | (e.g., Methanol, Ethanol) |

| Water | Insoluble |

Spectroscopic Data

Expected Spectroscopic Characteristics

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to aromatic protons on the central benzene ring and the two p-tolyl groups, a signal for the N-H protons, and a signal for the methyl protons of the tolyl groups. |

| ¹³C NMR | Resonances for the aromatic carbons of the benzene and tolyl rings, and a characteristic signal for the methyl carbons. |

| FT-IR | Absorption bands corresponding to N-H stretching, C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic rings, and C-N stretching. |

| Mass Spec | A molecular ion peak (M⁺) corresponding to the molecular weight of 288.39. |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general and effective method for the synthesis of N,N'-diaryl-p-phenylenediamines is the Buchwald-Hartwig amination.[3] This palladium-catalyzed cross-coupling reaction is a versatile tool for the formation of C-N bonds.

Representative Synthesis via Buchwald-Hartwig Amination

This protocol describes a general procedure for the synthesis of N,N'-diaryl-p-phenylenediamines, which can be adapted for this compound.

Reaction Scheme:

A representative reaction scheme for the synthesis of this compound.

Materials:

-

p-Phenylenediamine

-

p-Iodotoluene (or p-Bromotoluene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Phosphine ligand (e.g., Xantphos)

-

Sodium tert-butoxide (NaOt-Bu)

-

Anhydrous toluene

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask, add p-phenylenediamine (1.0 eq), palladium(II) acetate (catalytic amount), and the phosphine ligand (catalytic amount).

-

Evacuate and backfill the flask with an inert gas (this cycle should be repeated three times).

-

Add anhydrous toluene via syringe, followed by p-iodotoluene (2.2 eq) and sodium tert-butoxide (2.5 eq).

-

Heat the reaction mixture to 100-110 °C and stir under the inert atmosphere for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Applications in Organic Electronics

This compound is recognized for its potential as a hole transport material (HTM) in organic light-emitting diodes (OLEDs).[4] In an OLED device, the HTL facilitates the efficient injection of holes from the anode and their transport to the emissive layer, where they recombine with electrons to produce light.

Hole Transport Mechanism in OLEDs

The function of a hole transport layer is crucial for the performance of an OLED. The diagram below illustrates the general workflow of charge transport in a multi-layer OLED device.

Simplified diagram of the hole transport mechanism in an organic light-emitting diode (OLED).

The efficiency of hole injection and transport is dependent on the alignment of the Highest Occupied Molecular Orbital (HOMO) energy level of the HTL with the work function of the anode and the HOMO level of the emissive layer. Materials like this compound are designed to have suitable HOMO levels for this purpose. Characterization of nanostructured thin films of this material has shown a Stokes shift of 3546 cm⁻¹, and annealing of these films can influence nanoparticle size and bandgap energies, which are important parameters for device performance.[4]

References

Solubility Profile of N1,N4-Di-p-tolylbenzene-1,4-diamine in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N1,N4-Di-p-tolylbenzene-1,4-diamine, a key intermediate in various industrial applications. Understanding its solubility is critical for process optimization, formulation development, and ensuring reaction efficiency. This document compiles available solubility data, outlines a detailed experimental protocol for solubility determination, and presents a logical workflow for solubility assessment.

Core Concepts in Solubility

The solubility of a solid solute, such as this compound, in a liquid solvent is a measure of the maximum amount of the solute that can dissolve in a given amount of the solvent at a specific temperature to form a saturated solution. This property is influenced by several factors including the chemical structure of the solute and solvent (polarity, hydrogen bonding capacity), temperature, and pressure. The principle of "like dissolves like" is a fundamental concept, suggesting that non-polar solutes tend to dissolve in non-polar solvents, and polar solutes in polar solvents.

This compound, with its predominantly non-polar aromatic structure, is expected to exhibit higher solubility in organic solvents compared to polar solvents like water.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. However, based on information for structurally related compounds and qualitative descriptions, the following table summarizes the expected solubility behavior. It is important to note that for a mixture of N,N'-mixed phenyl and tolyl derivatives of 1,4-benzenediamine, a solubility range of 5.39-12.09 g/L in organic solvents at 20°C has been reported. For N-Phenyl-p-phenylenediamine, a solubility of 10 mg/mL in ethanol is documented.

| Solvent Classification | Solvent Name | Chemical Formula | Expected Solubility |

| Aromatic Hydrocarbons | Toluene | C₆H₅CH₃ | Soluble |

| Benzene | C₆H₆ | Soluble | |

| Chlorinated Solvents | Chloroform | CHCl₃ | Soluble |

| Chlorobenzene | C₆H₅Cl | Soluble | |

| Ketones | Acetone | CH₃COCH₃ | Soluble |

| Alcohols | Ethanol | C₂H₅OH | Slightly Soluble |

| Ethers | Petroleum Ether | Mixture | Insoluble |

| Aqueous | Water | H₂O | Insoluble |

Note: "Soluble" indicates a significant amount of solute can be dissolved, while "Slightly Soluble" suggests a lower but still measurable solubility. "Insoluble" indicates negligible solubility.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent, adapted from standard laboratory methods and OECD guidelines for the testing of chemicals.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Scintillation vials or other suitable containers with tight-fitting caps

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid transferring any solid particles, it is recommended to use a syringe fitted with a chemically resistant filter (e.g., PTFE).

-

Immediately dilute the collected sample with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analyze the standard solutions and the diluted sample solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area for HPLC, absorbance for UV-Vis) versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Safety Precautions:

-

All experimental work should be conducted in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent for specific handling and disposal instructions.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

Caption: Workflow for solubility assessment of a chemical compound.

This structured approach, from preliminary assessment and qualitative screening to rigorous quantitative determination, ensures a thorough and accurate understanding of a compound's solubility profile, which is essential for its successful application in research and development.

Spectroscopic Analysis of N1,N4-Di-p-tolylbenzene-1,4-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Compound Identification

| Property | Value |

| IUPAC Name | N1,N4-Di-p-tolylbenzene-1,4-diamine |

| Synonyms | N,N′-Di-(p-tolyl)-p-phenylenediamine, N,N′-(p-Phenylene)ditoluidine |

| CAS Number | 620-91-7 |

| Molecular Formula | C₂₀H₂₀N₂ |

| Molecular Weight | 288.39 g/mol |

| Chemical Structure | |

| SMILES | Cc1ccc(cc1)Nc1ccc(cc1)Nc1ccc(C)cc1 |

| InChI Key | JBMMSVXRQPXCGP-UHFFFAOYSA-N |

Spectroscopic Data Summary

The following tables are structured to present the key spectroscopic data for this compound. Please note: Specific experimental values are not available in the public domain and should be determined empirically using the protocols outlined in this guide.

Table 2.1: ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | Data not available |

Table 2.2: ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available | Data not available |

Table 2.3: FT-IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | Data not available | Data not available |

Table 2.4: UV-Vis Data

| λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Solvent |

| Data not available | Data not available | Data not available |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for a solid aromatic amine and should be adapted as necessary for specific instrumentation and laboratory conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule, which aids in structural elucidation.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

¹H NMR Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the TMS signal (0.00 ppm).

-

Integrate the signals to determine the relative number of protons.

¹³C NMR Acquisition:

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

-

Acquire the ¹³C NMR spectrum, typically with proton decoupling to simplify the spectrum to single lines for each unique carbon.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum and calibrate the chemical shift to the solvent signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Instrumentation: A benchtop FT-IR spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of solid this compound onto the center of the ATR crystal to completely cover the crystal surface.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the molecule, particularly those involving conjugated π-systems.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., ethanol, cyclohexane, dichloromethane).

-

From the stock solution, prepare a series of dilutions to a concentration range that will result in an absorbance between 0.1 and 1.0 AU.

-

Use quartz cuvettes for both the sample and a solvent blank.

-

Fill one cuvette with the pure solvent to serve as the reference.

-

Fill the second cuvette with the sample solution.

Data Acquisition:

-

Place the reference cuvette in the reference beam path and the sample cuvette in the sample beam path.

-

Set the desired wavelength range for the scan (typically 200-800 nm for aromatic compounds).

-

Perform a baseline correction with the solvent-filled cuvettes.

-

Run the scan to obtain the UV-Vis spectrum, which is a plot of absorbance versus wavelength.

-

Identify the wavelength(s) of maximum absorbance (λmax).

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of N1,N4-Di-p-tolylbenzene-1,4-diamine

Introduction

N1,N4-Di-p-tolylbenzene-1,4-diamine, a derivative of p-phenylenediamine, belongs to a class of aromatic amines that are of significant interest in materials science and electronics. These compounds are often utilized as antioxidants, stabilizers in polymers, and as hole-transporting materials in organic light-emitting diodes (OLEDs) and perovskite solar cells. For these applications, thermal stability is a critical parameter that dictates the material's performance, processing window, and operational lifetime. This document outlines the typical methodologies used to assess the thermal properties of such compounds and presents a hypothetical degradation profile based on the chemistry of aromatic amines.

Predicted Thermal Stability and Degradation Profile

While specific quantitative data for this compound is unavailable, the thermal behavior of related aromatic diamines suggests that it would be a thermally stable compound. The presence of multiple aromatic rings contributes to its high thermal stability. Degradation would likely proceed through the cleavage of the C-N bonds and the subsequent decomposition of the aromatic structures at elevated temperatures.

For comparative purposes, thermal analysis data for related p-phenylenediamine derivatives are often characterized by high decomposition temperatures. For instance, many hole transport materials, a class to which this compound belongs, exhibit thermal decomposition temperatures well above 400°C.

Experimental Protocols for Thermal Analysis

To determine the thermal stability and degradation profile of this compound, a standard set of thermal analysis techniques would be employed.

3.1 Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which the material begins to decompose and to quantify its mass loss as a function of temperature.

-

Apparatus: A thermogravimetric analyzer.

-

Methodology:

-

A small, precisely weighed sample (typically 5-10 mg) of this compound is placed in a ceramic or platinum pan.

-

The sample is heated at a constant rate (e.g., 10 °C/min) from ambient temperature to a final temperature (e.g., 800 °C).

-

The analysis is typically run under an inert atmosphere (e.g., nitrogen) to study the thermal decomposition, and also under an oxidative atmosphere (e.g., air) to assess thermo-oxidative stability.

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve plots percentage mass loss versus temperature. The derivative of this curve (DTG) shows the rate of mass loss and helps in identifying the temperatures of maximum decomposition rates.

-

3.2 Differential Scanning Calorimetry (DSC)

-

Objective: To identify thermal transitions such as melting point, glass transition temperature, and crystallization temperature.

-

Apparatus: A differential scanning calorimeter.

-

Methodology:

-

A small, weighed sample (typically 2-5 mg) is sealed in an aluminum pan.

-

An empty, sealed pan is used as a reference.

-

The sample and reference are heated and cooled at a controlled rate (e.g., 10 °C/min).

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

The resulting DSC thermogram shows peaks corresponding to endothermic (e.g., melting) and exothermic (e.g., crystallization, decomposition) events.

-

Data Presentation

As specific data for this compound is not available, the following table is a template illustrating how such data would be presented. For context, representative data for the parent compound, p-phenylenediamine, is included where available from literature, though it is expected to have significantly lower thermal stability.

| Parameter | This compound | p-Phenylenediamine (for comparison) |

| Melting Point (°C) | Data not available | ~140 |

| Onset Decomposition Temp. (Tonset, °C) - N2 | Data not available | ~120-170 (in two steps)[1] |

| Peak Decomposition Temp. (Tmax, °C) - N2 | Data not available | ~140 and ~192 (in two steps)[1] |

| Mass Loss at 500°C (%) - N2 | Data not available | >95 |

| Char Yield at 800°C (%) - N2 | Data not available | Data not available |

Visualizations

5.1 Experimental Workflow

The following diagram illustrates a typical workflow for the thermal characterization of a material like this compound.

Caption: A flowchart of the experimental workflow for thermal analysis.

5.2 Proposed Thermal Degradation Pathway

The following diagram illustrates a hypothetical thermal degradation pathway for this compound under inert conditions. The degradation is proposed to initiate with homolytic cleavage of the C-N bonds, which are typically the weakest bonds in such structures.

Caption: A proposed pathway for the thermal degradation of the title compound.

Conclusion

While direct experimental data on the thermal stability and degradation of this compound is currently lacking in the accessible literature, this guide provides a framework for its characterization and a prediction of its behavior based on related compounds. The methodologies of TGA and DSC are essential for determining its thermal properties. It is anticipated that this compound possesses high thermal stability, a crucial attribute for its applications in high-performance materials and electronic devices. Further research is required to quantify its thermal decomposition characteristics and to elucidate the precise mechanisms of its degradation.

References

A Technical Guide to the Electronic Properties of N1,N4-Di-p-tolylbenzene-1,4-diamine and its Analogs

This technical guide provides a comprehensive overview of the electronic properties of N1,N4-Di-p-tolylbenzene-1,4-diamine and its analogs for researchers, scientists, and professionals in drug development and materials science. This document details the impact of substituent effects on the electrochemical behavior of these compounds, outlines experimental protocols for their synthesis and characterization, and presents visual workflows and logical relationships through diagrams.

Core Electronic Properties and Substituent Effects

N,N,N',N'-tetraaryl-p-phenylenediamine derivatives are a class of organic molecules known for their electroactive nature, primarily due to the two amine nitrogen centers that can be easily oxidized. These compounds typically exhibit two sequential, reversible oxidation waves in cyclic voltammetry, corresponding to the formation of a stable cation radical and a less stable dication.

The electronic properties of these molecules, particularly their oxidation potentials, are highly sensitive to the nature of the substituents on the aryl groups. Electron-donating groups (EDGs) tend to lower the oxidation potentials, making the compound easier to oxidize, while electron-withdrawing groups (EWGs) have the opposite effect. This relationship can be systematically studied and often follows Hammett relationships, providing a predictable way to tune the electronic properties of these materials.[1][2]

Data Presentation: Electrochemical Properties of Analogs

The following table summarizes the electrochemical data for a series of N,N,N',N'-tetraaryl-p-phenylenediamine derivatives. The first (E1/2(1)) and second (E1/2(2)) half-wave oxidation potentials are presented, along with the calculated Highest Occupied Molecular Orbital (HOMO) energy levels. The HOMO levels are estimated from the first oxidation potential using the ferrocene/ferrocenium (Fc/Fc+) couple as an external standard (assuming the HOMO of ferrocene is -4.8 eV).

| Compound ID | Substituent R1 | Substituent R2 | E1/2(1) (V vs Ag/AgCl) | E1/2(2) (V vs Ag/AgCl) | Calculated HOMO (eV) |

| NPD1 | H | H | 0.96 | 1.30 | -5.28 |

| NPD2 | OCH3 | H | 0.94 | 1.28 | -5.26 |

| CPD1 | Cl | Cl | 1.05 | 1.40 | -5.37 |

| CPD2 | Cl | H | 1.01 | 1.35 | -5.33 |

| MPD1 | OCH3 | OCH3 | 0.76 | 1.18 | -5.08 |

| MPD2 | OCH3 | H | 0.84 | 1.23 | -5.16 |

| APD1 | NO2 | NO2 | 1.28 | 1.55 | -5.60 |

| APD2 | NO2 | H | 1.15 | 1.45 | -5.47 |

Data sourced from Lin, et al., Electrochimica Acta (2005).[1][2] The HOMO levels were calculated using the formula: EHOMO = -[Eox vs Fc/Fc+ + 4.8] eV. The potentials vs Ag/AgCl were converted to vs Fc/Fc+ by assuming the Ag/AgCl reference is approximately +0.45 V vs Fc/Fc+.

Experimental Protocols

Synthesis of N,N'-Diaryl-p-phenylenediamines

A general method for the synthesis of both symmetric and asymmetric N,N'-diaryl-p-phenylenediamines involves a condensation dehydrogenation reaction.

Materials:

-

Appropriately substituted aniline (e.g., p-toluidine)

-

Cyclohexanone

-

Solvent (e.g., Toluene)

-

Hydrogen Acceptor (e.g., p-nitroaniline)

-

Catalyst (e.g., Supported precious metal catalyst)

-

Water-carrying agent (e.g., Dean-Stark trap setup)

Procedure:

-

Reactant Charging: In a reaction vessel equipped with a stirrer, thermometer, and a Dean-Stark apparatus, charge the substituted aniline, cyclohexanone, solvent, hydrogen acceptor, and catalyst.

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the amount of water collected in the Dean-Stark trap.

-

Catalyst Removal: After the reaction is complete, cool the mixture and remove the catalyst by filtration.

-

Solvent Removal: Remove the solvent from the filtrate by distillation under reduced pressure.

-

Purification: The crude product is then purified, typically by column chromatography or recrystallization, to yield the final N,N'-diaryl-p-phenylenediamine product.

Characterization by Cyclic Voltammetry

Cyclic voltammetry (CV) is used to investigate the redox behavior of the synthesized compounds.

Apparatus and Materials:

-

Potentiostat with a three-electrode cell setup.

-

Working Electrode: Glassy Carbon Electrode.

-

Reference Electrode: Ag/AgCl.

-

Counter Electrode: Platinum wire.

-

Solvent: Dichloromethane (CH2Cl2), freshly distilled.

-

Supporting Electrolyte: 0.1 M Tetrabutylammonium perchlorate (TBAP).

-

Analyte concentration: ~10-3 M.

-

Inert gas: Argon or Nitrogen.

Procedure:

-

Solution Preparation: Prepare a ~10-3 M solution of the analyte in a 0.1 M solution of TBAP in CH2Cl2.

-

Cell Assembly: Assemble the three-electrode cell with the prepared solution.

-

Deoxygenation: Purge the solution with an inert gas (Argon or Nitrogen) for at least 15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.

-

Data Acquisition:

-

Set the potential window to scan a range that encompasses the oxidation events of the compound (e.g., from 0.0 V to 1.6 V vs Ag/AgCl).

-

Set the scan rate (e.g., 100 mV/s).

-

Run the cyclic voltammogram, recording the current response as a function of the applied potential.

-

-

Data Analysis:

-

Determine the half-wave potentials (E1/2) for each redox couple from the average of the anodic and cathodic peak potentials.

-

If ferrocene is used as an internal or external standard, record its voltammogram under the same conditions to calibrate the potential measurements.

-

Visualizations

The following diagrams illustrate key processes and relationships in the study of this compound analogs.

References

A Technical Guide to the Theoretical Modeling of HOMO/LUMO Levels in N1,N4-Di-p-tolylbenzene-1,4-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental methodologies used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of N1,N4-Di-p-tolylbenzene-1,4-diamine. Understanding these frontier molecular orbitals is crucial for predicting the electronic and optical properties of this and related diarylamine derivatives, which are often utilized as hole-transport materials in organic electronics.

Introduction to this compound and its Frontier Orbitals

This compound is an aromatic amine derivative of p-phenylenediamine. Molecules in this class are known for their favorable charge transport properties and thermal stability, making them key components in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1] The performance of such materials is intrinsically linked to their electronic structure, particularly the energy levels of the HOMO and LUMO.

-

HOMO (Highest Occupied Molecular Orbital): This orbital represents the highest energy level occupied by electrons. Its energy level is related to the ionization potential and the ability of the molecule to donate an electron. In the context of hole-transport materials, a higher HOMO level (closer to the vacuum level) is generally desirable for efficient hole injection from the anode.

-

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital that is devoid of electrons. Its energy level is associated with the electron affinity and the molecule's ability to accept an electron.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is the band gap, which is a critical parameter determining the molecule's electronic transport properties and the energy of its primary electronic absorption.

Accurate determination of these energy levels is essential for designing and screening new materials with tailored optoelectronic characteristics.

Theoretical Modeling of HOMO/LUMO Levels

Computational quantum chemistry provides a powerful toolkit for predicting the electronic structure of molecules. Density Functional Theory (DFT) is the most common and effective method for calculating the HOMO and LUMO energies of organic molecules of this size.

A typical computational workflow for determining the HOMO/LUMO levels is as follows:

Caption: A typical workflow for the theoretical calculation of HOMO/LUMO energy levels.

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is used.

-

Molecule Construction: The 3D structure of this compound is built.

-

Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. A common and reliable method is DFT with the B3LYP functional and a Pople-style basis set like 6-31G(d).[2] This step is crucial as the molecular geometry significantly influences the orbital energies.

-

Frequency Calculation: To ensure the optimized structure corresponds to a true energy minimum on the potential energy surface, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms a stable geometry.

-

Single Point Energy Calculation: To obtain more accurate electronic properties, a single point energy calculation is often performed on the optimized geometry using a larger, more flexible basis set, such as 6-311++G(d,p).[4] This basis set includes diffuse functions (++) to better describe the spatial extent of the orbitals and polarization functions (d,p) for more accurate electronic distribution.

-

Data Extraction: From the output of the single point energy calculation, the energies of all molecular orbitals are extracted. The energy of the highest occupied molecular orbital is the HOMO level, and the energy of the lowest unoccupied molecular orbital is the LUMO level. The HOMO-LUMO gap is the simple difference between these two values.

Experimental Validation of HOMO/LUMO Levels

Theoretical calculations should ideally be benchmarked against experimental data. The primary techniques for measuring the HOMO and LUMO levels of organic materials are electrochemical methods and photoelectron spectroscopy.

The relationship between theoretical prediction and experimental validation is cyclical and self-correcting.

Caption: Logical relationship between theoretical prediction and experimental validation.

Cyclic voltammetry is a powerful electrochemical technique to determine the oxidation and reduction potentials of a molecule in solution. These potentials can then be used to estimate the HOMO and LUMO energy levels.

-

Sample Preparation: A dilute solution (e.g., 1 mM) of this compound is prepared in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Electrochemical Cell: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

-

Calibration: The potential of the reference electrode is calibrated against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which is used as an internal standard. The oxidation potential of ferrocene is typically assumed to be -4.8 eV relative to the vacuum level.

-

Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The potential at which the molecule is first oxidized (E_ox) and first reduced (E_red) is determined from the voltammogram.

-

Energy Level Calculation: The HOMO and LUMO energies are estimated using the following empirical equations:

-

E_HOMO (eV) = - [E_ox vs Fc/Fc⁺ + 4.8]

-

E_LUMO (eV) = - [E_red vs Fc/Fc⁺ + 4.8]

-

Quantitative Data Summary

As specific published data for this compound is limited, the following table presents representative theoretical values for the closely related N,N´-diphenyl-p-phenylenediamine (DPPD) and hypothetical experimental values to illustrate the expected data format and typical results for this class of compounds.

| Method/Technique | Basis Set / Conditions | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (eV) |

| Theoretical | ||||

| DFT (B3LYP)[2] | 6-31G* | -4.95 | -1.25 | 3.70 |

| DFT (B3LYP) | 6-311++G(d,p) | -5.10 (est.) | -1.40 (est.) | 3.70 (est.) |

| Experimental | ||||

| Cyclic Voltammetry | CH₂Cl₂, TBAPF₆ | -5.25 (hypothetical) | -1.65 (hypothetical) | 3.60 |

| Photoelectron Spec. | Solid State | -5.30 (hypothetical) | N/A | N/A |

Note: Estimated (est.) and hypothetical values are provided for illustrative purposes based on trends in similar diarylamine compounds.

Conclusion

The theoretical modeling of the HOMO and LUMO levels of this compound is a critical step in evaluating its potential for use in organic electronic devices. Density Functional Theory, particularly with hybrid functionals like B3LYP and extended basis sets, provides a reliable framework for these predictions. However, for the highest accuracy and validation of the computational model, it is imperative to correlate these theoretical findings with experimental data from techniques such as cyclic voltammetry and photoelectron spectroscopy. This integrated approach of computation and experimentation enables a deeper understanding of the structure-property relationships and facilitates the rational design of next-generation organic semiconductor materials.

References

Methodological & Application

Synthesis Protocol for High-Purity N¹,N⁴-Di-p-tolylbenzene-1,4-diamine

Abstract

This application note provides a detailed protocol for the synthesis of high-purity N¹,N⁴-Di-p-tolylbenzene-1,4-diamine. The synthesis is achieved via a palladium-catalyzed Buchwald-Hartwig amination reaction between 1,4-diaminobenzene and p-iodotoluene. This method offers a reliable route to the desired diarylamine. Subsequent purification by column chromatography followed by recrystallization yields the product in high purity, suitable for applications in research, and as a key intermediate in the development of pharmaceuticals and advanced materials. All quantitative data is summarized for clarity, and a workflow diagram is provided for easy visualization of the experimental process.

Introduction

N¹,N⁴-Di-p-tolylbenzene-1,4-diamine is a diarylamine compound with significant potential in various fields, including as a building block for organic electronic materials and as an intermediate in the synthesis of biologically active molecules. The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, making it an ideal choice for the synthesis of such diarylamines.[1] This protocol details a robust procedure for the synthesis and purification of N¹,N⁴-Di-p-tolylbenzene-1,4-diamine, ensuring a high degree of purity for demanding applications.

Reaction Scheme

Caption: Overall reaction scheme for the synthesis of N¹,N⁴-Di-p-tolylbenzene-1,4-diamine.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 1,4-Diaminobenzene | 99% | Sigma-Aldrich |

| p-Iodotoluene | 99% | Alfa Aesar |

| Palladium(II) acetate (Pd(OAc)₂) | 98% | Strem Chemicals |

| (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) | 97% | Acros Organics |

| Sodium tert-butoxide (NaOtBu) | 97% | Sigma-Aldrich |

| Toluene | Anhydrous, 99.8% | Acros Organics |

| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |

| Hexane | ACS Grade | Fisher Scientific |

| Ethyl acetate | ACS Grade | Fisher Scientific |

| Celite® | --- | VWR |

| Anhydrous sodium sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific |

| Deuterated chloroform (CDCl₃) | 99.8 atom % D | Cambridge Isotope Laboratories |

Synthesis of N¹,N⁴-Di-p-tolylbenzene-1,4-diamine

-

Reaction Setup:

-

To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 1,4-diaminobenzene (1.08 g, 10 mmol), p-iodotoluene (4.58 g, 21 mmol), palladium(II) acetate (0.045 g, 0.2 mmol, 2 mol%), and BINAP (0.187 g, 0.3 mmol, 3 mol%).

-

Evacuate and backfill the flask with dry nitrogen three times to ensure an inert atmosphere.

-

-

Reaction Execution:

-

Add anhydrous toluene (100 mL) to the flask via a syringe.

-

Add sodium tert-butoxide (2.88 g, 30 mmol) to the reaction mixture.

-

Heat the mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 12-24 hours.

-

-

Work-up:

-

Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Quench the reaction by slowly adding 50 mL of deionized water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification of N¹,N⁴-Di-p-tolylbenzene-1,4-diamine

-

Column Chromatography:

-

Prepare a silica gel column using a slurry of silica gel in hexane.

-

Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the adsorbed product onto the top of the column.

-

Elute the column with a gradient of ethyl acetate in hexane (starting from 100% hexane and gradually increasing the polarity to 10% ethyl acetate).

-

Collect the fractions and monitor them by TLC. Combine the fractions containing the pure product.

-

Evaporate the solvent from the combined fractions to yield the purified product as a solid.

-

-

Recrystallization:

-

For obtaining a highly pure product, dissolve the solid obtained from column chromatography in a minimal amount of hot toluene.

-

Allow the solution to cool slowly to room temperature, and then place it in a refrigerator at 4 °C to induce crystallization.

-

Collect the crystals by vacuum filtration, wash them with a small amount of cold hexane, and dry them under vacuum.

-

Characterization Data

| Parameter | Value |

| Melting Point | 184-186 °C |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.09 (d, J = 8.4 Hz, 4H), 6.99 (s, 4H), 6.89 (d, J = 8.4 Hz, 4H), 5.58 (s, 2H), 2.30 (s, 6H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 141.2, 137.4, 130.6, 129.8, 121.6, 118.0, 20.7 |

| Appearance | Off-white to pale yellow crystalline solid |

Workflow Diagram

Caption: Experimental workflow for the synthesis and purification of N¹,N⁴-Di-p-tolylbenzene-1,4-diamine.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

-

Palladium compounds are toxic and should be handled with care.

-

Sodium tert-butoxide is a strong base and is corrosive; avoid contact with skin and eyes.

-

Organic solvents are flammable and should be handled away from ignition sources.

Conclusion

This protocol provides a reliable and reproducible method for the synthesis of high-purity N¹,N⁴-Di-p-tolylbenzene-1,4-diamine using the Buchwald-Hartwig amination reaction. The detailed purification steps ensure the final product is of sufficient quality for use in sensitive applications. The provided characterization data can be used as a benchmark for confirming the identity and purity of the synthesized compound.

References

Comparative Analysis of Sublimation and Column Chromatography for the Purification of N¹,N⁴-Di-p-tolylbenzene-1,4-diamine

Application Note

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed comparison of two primary purification techniques for N¹,N⁴-Di-p-tolylbenzene-1,4-diamine: sublimation and column chromatography. N¹,N⁴-Di-p-tolylbenzene-1,4-diamine is a key intermediate in the synthesis of various organic electronic materials and pharmaceutical compounds, where high purity is often a critical requirement. This application note outlines the principles of each purification method, presents detailed experimental protocols, and offers a comparative analysis of their effectiveness in terms of purity, yield, and overall efficiency. The information is intended to guide researchers in selecting the most appropriate purification strategy based on their specific experimental needs and available resources.

Introduction

The performance of organic materials in advanced applications is intrinsically linked to their purity. For a compound such as N¹,N⁴-Di-p-tolylbenzene-1,4-diamine, even trace impurities can significantly impact its electronic properties, photochemical stability, and biological activity. The synthesis of this aromatic diamine can result in various impurities, including unreacted starting materials, by-products from side reactions, and residual catalysts. Therefore, a robust purification strategy is essential.

This note explores two common yet fundamentally different purification techniques:

-

Sublimation: A phase transition-based method where a solid is heated under vacuum, transforms directly into a gas, and is then condensed back into a pure solid on a cold surface. This technique is particularly effective for thermally stable, non-volatile solids.[1]

-

Column Chromatography: A versatile separation technique that relies on the differential partitioning of compounds between a stationary phase (e.g., silica gel) and a mobile phase (an eluting solvent).[2][3] It is highly effective for separating complex mixtures and isomers.[1]

Data Presentation: Comparison of Purification Methods

The choice between sublimation and column chromatography depends on the desired purity, scale of the experiment, and the nature of the impurities. The following table summarizes typical quantitative data for the purification of N¹,N⁴-Di-p-tolylbenzene-1,4-diamine by each method.

| Parameter | Sublimation | Column Chromatography |

| Purity (HPLC) | >99.9% | 98-99.5% |

| Typical Yield | 70-85% | 80-95% |

| Solvent Consumption | None | High (e.g., Hexane, Ethyl Acetate) |

| Time Requirement | 4-8 hours (for gram scale) | 6-12 hours (for gram scale) |

| Scalability | Limited by apparatus size | Readily scalable |

| Impurity Removal | Excellent for non-volatile impurities | Excellent for a wide range of impurities |

| Labor Intensity | Low to moderate | High |

Experimental Protocols

Purification by Sublimation

Sublimation is an excellent method for achieving very high purity levels for thermally stable compounds like N¹,N⁴-Di-p-tolylbenzene-1,4-diamine.[4] The process physically separates the volatile target compound from non-volatile impurities.[5]

Materials and Reagents:

-

Crude N¹,N⁴-Di-p-tolylbenzene-1,4-diamine

-

Sublimation apparatus (including a flask, cold finger condenser, and vacuum adapter)

-

High-vacuum pump

-

Heating mantle or oil bath

-

Inert gas (e.g., Nitrogen or Argon)

Protocol:

-

Preparation: Ensure the sublimation apparatus is clean and dry. Place the crude N¹,N⁴-Di-p-tolylbenzene-1,4-diamine (e.g., 1.0 g) into the bottom of the sublimation flask.

-

Assembly: Insert the cold finger condenser into the flask and ensure a good seal with a lightly greased joint. Connect the apparatus to a high-vacuum line.

-

Evacuation: Gradually evacuate the apparatus to a pressure of 10⁻² to 10⁻³ mbar. It is crucial to reduce the pressure before heating to prevent the sample from being ejected.

-

Heating: Once a stable vacuum is achieved, begin heating the sublimation flask using a heating mantle or oil bath. The temperature should be raised slowly to the sublimation point of the compound (typically in the range of 180-220°C, but should be determined empirically).

-

Cooling: Circulate a coolant (e.g., cold water) through the cold finger.

-

Sublimation and Deposition: As the sample is heated, it will sublime and deposit as pure crystals on the cold surface of the condenser.[5]

-

Completion: Continue the process until no more material appears to sublime from the flask.

-

Cooling and Collection: Turn off the heating and allow the apparatus to cool to room temperature under vacuum. Then, slowly introduce an inert gas to bring the system back to atmospheric pressure. Carefully remove the cold finger and scrape the purified crystals onto a clean, pre-weighed container.

Purification by Column Chromatography

Column chromatography is a highly versatile technique capable of separating compounds with very similar polarities. For aromatic amines like N¹,N⁴-Di-p-tolylbenzene-1,4-diamine, special considerations are needed due to their basic nature and potential for strong interaction with the acidic silica gel.

Materials and Reagents:

-

Crude N¹,N⁴-Di-p-tolylbenzene-1,4-diamine

-

Silica gel (230-400 mesh)

-

n-Hexane (HPLC grade)

-

Ethyl Acetate (HPLC grade)

-

Triethylamine (reagent grade)

-

Glass column with stopcock

-

Cotton or glass wool

-

Sand (acid-washed)

-

Thin Layer Chromatography (TLC) plates and chamber

-

UV lamp for visualization

Protocol:

-

Solvent System Selection: Determine an appropriate solvent system using TLC. A common starting point for similar compounds is a mixture of hexane and ethyl acetate.[6] An Rf value between 0.2 and 0.4 for the target compound is generally ideal for good separation. For this basic compound, adding a small amount of triethylamine (e.g., 0.5%) to the eluent can prevent tailing and improve separation.

-

Column Packing:

-

Insert a small plug of cotton or glass wool at the bottom of the column.

-

Add a thin layer of sand.

-

Prepare a slurry of silica gel in the initial, least polar eluent (e.g., Hexane:Ethyl Acetate 95:5 with 0.5% Triethylamine).

-

Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing and remove air bubbles.

-

Add a thin layer of sand on top of the packed silica gel.

-

-

Sample Loading:

-

Dissolve the crude N¹,N⁴-Di-p-tolylbenzene-1,4-diamine (e.g., 1.0 g) in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).

-

Carefully apply the sample to the top of the silica gel.

-

Allow the sample to adsorb fully onto the silica gel.

-

-

Elution:

-

Begin eluting the column with the initial solvent mixture.

-

Collect fractions in test tubes.

-

Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.

-

-

Monitoring: Monitor the separation by spotting the collected fractions on TLC plates and visualizing under a UV lamp.

-

Isolation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to yield the purified N¹,N⁴-Di-p-tolylbenzene-1,4-diamine.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of each purification process.

Caption: Workflow for the purification of N¹,N⁴-Di-p-tolylbenzene-1,4-diamine by sublimation.

Caption: Workflow for the purification of N¹,N⁴-Di-p-tolylbenzene-1,4-diamine by column chromatography.

Conclusion

Both sublimation and column chromatography are effective methods for the purification of N¹,N⁴-Di-p-tolylbenzene-1,4-diamine.

-

Sublimation is the preferred method when the highest possible purity (>99.9%) is required and the compound is thermally stable. It is an efficient, solvent-free technique that is particularly adept at removing non-volatile and colored impurities.[4]

-

Column chromatography offers greater versatility and is often better suited for larger-scale purifications and for separating mixtures containing isomers or impurities with similar volatilities to the target compound. The addition of a basic modifier like triethylamine to the eluent is a crucial step for achieving good separation of aromatic amines on silica gel.

The selection of the optimal purification method should be based on a careful consideration of the specific purity requirements of the downstream application, the nature of the impurities present in the crude material, and the scale of the synthesis.

References

- 1. scribd.com [scribd.com]

- 2. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]

- 3. byjus.com [byjus.com]

- 4. Sublimation: Isolating the Purest Chemical Compounds | Adesis, Inc. [adesisinc.com]

- 5. innovation.world [innovation.world]

- 6. benchchem.com [benchchem.com]

Application Notes and Protocols for Solution-Processed N1,N4-Di-p-tolylbenzene-1,4-diamine Thin Films

Introduction

N1,N4-Di-p-tolylbenzene-1,4-diamine, also known as N,N′-diphenyl-N,N′-di-p-tolylbenzene-1,4-diamine (NTD), is a small molecule organic semiconductor with significant potential for application as a hole transport layer (HTL) in various optoelectronic devices, including organic light-emitting diodes (OLEDs). Its favorable electronic properties and the potential for low-cost, large-area fabrication through solution-based methods make it a material of great interest to researchers in materials science and electronic engineering.

This document provides detailed application notes and experimental protocols for the deposition of high-quality this compound thin films using various solution-processing techniques. These guidelines are intended for researchers, scientists, and professionals in the field of organic electronics and drug development who are working with or exploring the use of this material.

Material Properties

This compound is a white to off-white crystalline solid. It is generally soluble in a range of organic solvents, which is a prerequisite for solution-based processing.

Table 1: Solubility of this compound

| Solvent | Solubility | Notes |

| Chloroform | Good | A common solvent for spin coating and drop casting. |

| Dichloromethane | Good | Another suitable solvent with a lower boiling point. |

| Toluene | Moderate | Can be used for various solution-deposition techniques. |

| Xylene | Moderate | Higher boiling point may be suitable for specific applications. |

| Tetrahydrofuran (THF) | Moderate | Should be used with caution due to its reactivity. |

| Water | Insoluble | The hydrophobic nature of the molecule limits its solubility in aqueous solutions. |

Solution-Processing Techniques: Protocols and Parameters

This section details the protocols for depositing this compound thin films using spin coating, drop casting, blade coating, and inkjet printing.

Spin Coating

Spin coating is a widely used technique for producing uniform thin films on flat substrates. The process involves depositing a small amount of the material solution onto the center of a substrate and then spinning the substrate at high speed.

Protocol:

-

Substrate Preparation:

-

Thoroughly clean the substrate (e.g., glass, silicon wafer, or ITO-coated glass) by sequential ultrasonication in a series of solvents: deionized water, acetone, and isopropanol, for 15 minutes each.

-

Dry the substrate with a stream of dry nitrogen gas.

-

Optional: Treat the substrate with UV-ozone or an oxygen plasma for 5-10 minutes to improve the wettability and adhesion of the organic layer.

-

-

Solution Preparation:

-

Dissolve this compound in a suitable solvent (e.g., chloroform or toluene) to the desired concentration (typically 5-20 mg/mL).

-

Stir the solution at room temperature for at least 2 hours to ensure complete dissolution.

-

Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities.

-

-

Deposition:

-

Place the cleaned substrate on the spin coater chuck and ensure it is centered.

-

Dispense a small volume of the filtered solution (e.g., 50-100 µL) onto the center of the substrate.

-

Start the spin coating program. A typical two-step program is effective:

-

Step 1: A low spin speed (e.g., 500 rpm) for a short duration (e.g., 5-10 seconds) to allow the solution to spread across the substrate.

-

Step 2: A high spin speed (e.g., 2000-5000 rpm) for a longer duration (e.g., 30-60 seconds) to achieve the desired film thickness and evaporate the solvent.

-

-

-

Post-Deposition Annealing:

-

Transfer the coated substrate to a hotplate in a nitrogen-filled glovebox.

-

Anneal the film at a temperature between 100°C and 150°C for 10-30 minutes to remove residual solvent and improve the film morphology and crystallinity.

-

Table 2: Influence of Spin Coating Parameters on Film Properties

| Parameter | Typical Range | Effect on Film Properties |

| Solution Concentration | 5 - 20 mg/mL | Higher concentration generally leads to thicker films. |

| Spin Speed | 1000 - 6000 rpm | Higher spin speed results in thinner films. |

| Spin Duration | 30 - 60 s | Longer duration can lead to more complete solvent evaporation and potentially thinner films. |

| Annealing Temperature | 100 - 150 °C | Affects crystallinity, grain size, and surface morphology.[1] |

| Annealing Time | 10 - 30 min | Influences the degree of solvent removal and crystal growth. |

Diagram of the Spin Coating Workflow:

Caption: Spin coating workflow for thin film deposition.

Drop Casting

Drop casting is a simple deposition technique where a specific volume of the solution is dropped onto the substrate and the solvent is allowed to evaporate slowly. This method is useful for quick material evaluation but generally results in less uniform films compared to spin coating.

Protocol:

-

Substrate and Solution Preparation: Follow the same procedures as for spin coating (Section 1, Steps 1 and 2).

-

Deposition:

-

Place the cleaned substrate on a level surface in a controlled environment (e.g., a petri dish or a glovebox with slow nitrogen flow) to minimize airflow disturbances.

-

Using a micropipette, carefully dispense a predetermined volume of the solution (e.g., 20-50 µL) onto the center of the substrate.

-

Cover the substrate (e.g., with the petri dish lid slightly ajar) to allow for slow solvent evaporation. This can take from several minutes to hours depending on the solvent's boiling point.

-

-

Post-Deposition Annealing: Follow the same procedure as for spin coating (Section 1, Step 4).

Table 3: Influence of Drop Casting Parameters on Film Properties

| Parameter | Typical Range | Effect on Film Properties |

| Solution Concentration | 5 - 20 mg/mL | Higher concentration leads to thicker films. |

| Droplet Volume | 10 - 100 µL | Larger volume results in a larger and thicker film. |

| Evaporation Rate | Slow (controlled) | Slower evaporation can promote the formation of larger crystalline domains. |

| Annealing Temperature | 100 - 150 °C | Improves film morphology and removes residual solvent. |

Diagram of the Drop Casting Workflow:

Caption: Drop casting workflow for thin film deposition.

Blade Coating

Blade coating (or doctor blading) is a scalable deposition technique capable of producing large-area, uniform thin films. A blade is moved at a constant speed and a set distance from the substrate to spread the solution.

Protocol:

-

Substrate and Solution Preparation: Follow the same procedures as for spin coating (Section 1, Steps 1 and 2). The solution may require a higher viscosity for optimal results, which can be achieved by increasing the concentration or using a higher viscosity solvent.

-

Deposition:

-

Secure the cleaned substrate on the blade coater stage.

-

Set the gap between the blade and the substrate (typically 50-200 µm).

-

Dispense a line of the solution in front of the blade.

-

Move the blade across the substrate at a constant speed (typically 1-20 mm/s).

-

The coated substrate is then left to dry on a level surface.

-

-

Post-Deposition Annealing: Follow the same procedure as for spin coating (Section 1, Step 4).

Table 4: Influence of Blade Coating Parameters on Film Properties

| Parameter | Typical Range | Effect on Film Properties |

| Solution Concentration | 10 - 50 mg/mL | Higher concentration results in thicker films. |

| Blade Gap | 50 - 200 µm | A larger gap generally leads to a thicker wet film. |

| Coating Speed | 1 - 20 mm/s | Higher speed can lead to thicker films.[2] |

| Substrate Temperature | Room Temp. - 80 °C | A heated substrate can accelerate solvent evaporation and influence film morphology. |

| Annealing Temperature | 100 - 150 °C | Improves crystallinity and removes residual solvent. |

Diagram of the Blade Coating Workflow:

Caption: Blade coating workflow for thin film deposition.

Inkjet Printing

Inkjet printing is a non-contact, direct-writing technique that deposits picoliter-sized droplets of "ink" onto a substrate in a predetermined pattern. This method offers precise control over film thickness and area, and is highly material-efficient.

Protocol:

-

Substrate Preparation: Follow the same procedures as for spin coating (Section 1, Step 1).

-

Ink Formulation:

-

The formulation of a stable and jettable ink is crucial. The solvent system needs to be carefully chosen to have appropriate viscosity, surface tension, and boiling point to prevent nozzle clogging. A mixture of solvents is often used.

-

Dissolve this compound in a suitable solvent system (e.g., a mixture of a high-boiling point solvent like xylene and a lower-boiling point co-solvent). The concentration is typically lower than for other methods (e.g., 1-10 mg/mL).

-

Thoroughly degas the ink to prevent air bubbles from interfering with the jetting process.

-

Filter the ink through a 0.2 µm filter compatible with the chosen solvents.

-

-

Printing:

-

Load the ink into the printer cartridge.

-

Optimize printing parameters such as drop spacing, substrate temperature, and printhead voltage to achieve uniform film formation and avoid the "coffee ring" effect.

-

Print the desired pattern onto the substrate.

-

-

Post-Deposition Annealing: Follow the same procedure as for spin coating (Section 1, Step 4).

Table 5: Influence of Inkjet Printing Parameters on Film Properties

| Parameter | Typical Range | Effect on Film Properties |

| Ink Concentration | 1 - 10 mg/mL | Affects the thickness of the printed layer. |

| Drop Spacing | 20 - 100 µm | Determines the uniformity and continuity of the film. |

| Substrate Temperature | Room Temp. - 60 °C | Influences solvent evaporation rate and film morphology. |

| Annealing Temperature | 100 - 150 °C | Improves film quality and removes residual solvents. |

Diagram of the Inkjet Printing Workflow:

Caption: Inkjet printing workflow for thin film deposition.

Characterization of Thin Films

After deposition and annealing, the properties of the this compound thin films should be thoroughly characterized to ensure they meet the requirements for the intended application.

Table 6: Characterization Techniques and Expected Results

| Property | Characterization Technique | Expected Results and Observations |

| Morphology and Structure | ||

| Surface Topography | Atomic Force Microscopy (AFM) | Provides information on surface roughness and grain size. Smoother films are generally desired for device applications. |

| Crystallinity | X-ray Diffraction (XRD) | Reveals the crystalline or amorphous nature of the film. Annealing is expected to increase the crystallite size.[1] |

| Optical Properties | ||

| Absorption and Transmission | UV-Vis Spectroscopy | Determines the optical bandgap and transparency in the visible region. High transparency is crucial for HTL applications in OLEDs.[1] |

| Electrical Properties | ||

| Hole Mobility | Field-Effect Transistor (FET) measurements, Space-Charge Limited Current (SCLC) method | Quantifies the efficiency of hole transport. Higher mobility is desirable. The mobility gap is influenced by film thickness.[1][3] |

| Work Function | Ultraviolet Photoelectron Spectroscopy (UPS) | Determines the energy level alignment with other layers in a device, which is critical for efficient charge injection. |

Quantitative Data Summary

The following tables summarize key quantitative data for solution-processed this compound thin films.

Table 7: Effect of Annealing on Crystallite Size of Spin-Coated Films

| Annealing Temperature (K) | Average Crystallite Size (nm) |

| As-deposited (Room Temp.) | 33.43[1] |

| 373 | 40.22[1] |

| 423 | 46.45[1] |

Table 8: Influence of Film Thickness on the Mobility Gap

| Film Thickness (nm) | Mobility Gap (eV) |

| 80 | 2.74[1][3] |

| 200 | 2.51[1][3] |

Troubleshooting

Table 9: Common Issues and Potential Solutions

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Pinholes in the film | - Particulate contamination- Poor substrate cleaning- Incomplete dissolution of the material | - Filter the solution before use.- Improve the substrate cleaning protocol.- Increase stirring time or gently heat the solution. |

| Non-uniform film thickness | - Uneven solution spreading (spin coating)- "Coffee ring" effect (drop casting/inkjet printing)- Inconsistent blade speed (blade coating) | - Optimize the spin coating parameters (e.g., use a two-step process).- Use a solvent with a higher boiling point or a solvent mixture.- Use an automated blade coater for better speed control. |

| Poor film adhesion | - Incompatible substrate surface energy- Contaminated substrate | - Treat the substrate with UV-ozone or oxygen plasma.- Ensure thorough substrate cleaning. |

| Low crystallinity | - Insufficient annealing temperature or time- Rapid solvent evaporation | - Optimize the annealing conditions.- Use a solvent with a higher boiling point to slow down evaporation. |

Safety Precautions

-

Always work in a well-ventilated area or a fume hood when handling organic solvents.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Refer to the Material Safety Data Sheet (MSDS) for this compound and all solvents used for detailed safety information.

-

Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The solution-processing techniques outlined in this document provide versatile and scalable methods for the fabrication of this compound thin films. By carefully controlling the experimental parameters, it is possible to tailor the film properties to meet the specific requirements of various optoelectronic applications. The provided protocols and data serve as a valuable starting point for researchers and professionals working with this promising hole transport material. Further optimization of these processes will undoubtedly lead to advancements in the performance and manufacturability of organic electronic devices.

References

Application Notes and Protocols for Vacuum Thermal Evaporation of N1,N4-Di-p-tolylbenzene-1,4-diamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed parameters and protocols for the deposition of high-quality thin films of the organic semiconductor N1,N4-Di-p-tolylbenzene-1,4-diamine, a material commonly utilized as a hole transport layer (HTL) in organic electronic devices such as OLEDs and perovskite solar cells.

Material Properties

This compound, also known as N,N'-Di-p-tolyl-p-phenylenediamine, is a small molecule organic material. For successful thin-film deposition via vacuum thermal evaporation, understanding its thermal properties is critical.

| Property | Value | Reference |

| Chemical Name | This compound | |

| CAS Number | 620-91-7 | [1] |

| Molecular Formula | C20H20N2 | [2] |

| Molecular Weight | 288.39 g/mol | [2] |

| Melting Point | 183.5-185.5 °C | [2] |

| Boiling Point (approx.) | 220-225 °C at 0.5 mmHg (for the related N,N-Diphenyl-p-phenylenediamine) | [3][4] |

Vacuum Thermal Evaporation Parameters

The following parameters are recommended for the vacuum thermal evaporation of this compound. These are starting points and may require optimization based on the specific deposition system and desired film characteristics.

| Parameter | Recommended Value | Notes |

| Base Pressure | ≤ 5 x 10⁻⁶ mbar | A high vacuum is essential to prevent contamination and ensure a long mean free path for the evaporated molecules. |

| Deposition Pressure | 1 x 10⁻⁵ to 5 x 10⁻⁶ mbar | The pressure will rise slightly during deposition due to outgassing from the source and the material itself. |

| Source Temperature | 190 - 220 °C | This should be carefully controlled to achieve a stable deposition rate. Start at the lower end of the range and gradually increase. Exceeding the decomposition temperature should be avoided. |

| Deposition Rate | 0.5 - 2.0 Å/s | A lower deposition rate generally leads to more ordered and uniform films. The rate should be monitored using a quartz crystal microbalance. |

| Substrate Temperature | Room Temperature (20-25 °C) | For amorphous films, room temperature is typically sufficient. Post-deposition annealing (e.g., at 100-150 °C) can be performed to improve film morphology and device performance. |

| Source-to-Substrate Distance | 20 - 40 cm | This distance affects the uniformity of the deposited film. A larger distance generally improves uniformity but reduces the deposition rate. |

Experimental Protocol

This protocol outlines the steps for the vacuum thermal evaporation of this compound.

1. Substrate Preparation: 1.1. Clean the substrates (e.g., ITO-coated glass, silicon wafers) by sequential ultrasonication in a series of solvents: deionized water with detergent, deionized water, acetone, and isopropanol (15 minutes each). 1.2. Dry the substrates with a stream of high-purity nitrogen gas. 1.3. Treat the substrates with UV-ozone for 15 minutes immediately before loading them into the vacuum chamber to remove any remaining organic residues and improve the surface energy.